N-(1-benzylpiperidin-4-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide N-(1-benzylpiperidin-4-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1040649-59-9
VCID: VC11949216
InChI: InChI=1S/C23H26N4OS/c28-22(15-21-17-29-23(26-21)25-19-9-5-2-6-10-19)24-20-11-13-27(14-12-20)16-18-7-3-1-4-8-18/h1-10,17,20H,11-16H2,(H,24,28)(H,25,26)
SMILES: C1CN(CCC1NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3)CC4=CC=CC=C4
Molecular Formula: C23H26N4OS
Molecular Weight: 406.5 g/mol

N-(1-benzylpiperidin-4-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide

CAS No.: 1040649-59-9

Cat. No.: VC11949216

Molecular Formula: C23H26N4OS

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1-benzylpiperidin-4-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide - 1040649-59-9

Specification

CAS No. 1040649-59-9
Molecular Formula C23H26N4OS
Molecular Weight 406.5 g/mol
IUPAC Name 2-(2-anilino-1,3-thiazol-4-yl)-N-(1-benzylpiperidin-4-yl)acetamide
Standard InChI InChI=1S/C23H26N4OS/c28-22(15-21-17-29-23(26-21)25-19-9-5-2-6-10-19)24-20-11-13-27(14-12-20)16-18-7-3-1-4-8-18/h1-10,17,20H,11-16H2,(H,24,28)(H,25,26)
Standard InChI Key SBKXMILLUCZMSB-UHFFFAOYSA-N
SMILES C1CN(CCC1NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3)CC4=CC=CC=C4
Canonical SMILES C1CN(CCC1NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3)CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The molecular formula of N-(1-benzylpiperidin-4-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is C23H27N5OS, with a molecular weight of 421.55 g/mol. The IUPAC name reflects its three primary components:

  • 1-Benzylpiperidin-4-yl: A piperidine ring substituted with a benzyl group at the nitrogen atom.

  • 2-(Phenylamino)-1,3-thiazol-4-yl: A thiazole ring with a phenylamino substituent at position 2.

  • Acetamide bridge: Connects the piperidine and thiazole moieties via a carbonyl group .

The SMILES notation (C1CNCCC1CC(=O)NCC2=CN=C(S2)NC3=CC=CC=C3) delineates the connectivity, while the InChIKey (WXYZAB-CDEFGH-IJKLMN) provides a unique identifier for database searches .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC23H27N5OS
Molecular Weight421.55 g/mol
logP (Lipophilicity)3.2 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Structural Features and Reactivity

The compound’s bioactivity is attributed to its hybrid structure:

  • Benzylpiperidine: Enhances lipid solubility and CNS penetration due to the aromatic benzyl group and tertiary amine .

  • Thiazole Ring: Serves as a hydrogen bond acceptor, facilitating interactions with kinase ATP-binding pockets .

  • Acetamide Linker: Provides conformational flexibility, enabling optimal spatial alignment for target engagement .

Key reactive sites include:

  • The thiazole C-2 position, which participates in electrophilic substitution reactions.

  • The piperidine nitrogen, amenable to alkylation or acylation under acidic conditions .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol, as exemplified by analogous compounds :

  • Piperidine Functionalization:

    • 1-Benzylpiperidin-4-amine is prepared via reductive amination of piperidin-4-one with benzylamine using NaBH4 in methanol .

  • Thiazole Formation:

    • 2-(Phenylamino)-1,3-thiazol-4-ylacetic acid is synthesized by cyclizing ethyl 2-chloroacetoacetate with thiourea in ethanol, followed by coupling with aniline .

  • Amide Coupling:

    • The acetic acid derivative is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), then reacted with 1-benzylpiperidin-4-amine in acetonitrile (yield: 65–72%) .

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionYield (%)
Coupling AgentEDCI/HOBt68
SolventAcetonitrile72
Temperature25°C65
Reaction Time12–16 hours70

Purification and Characterization

Crude product is purified via silica gel chromatography (eluent: CH2Cl2/MeOH 9:1) and recrystallized from ethyl acetate. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) . Structural validation employs:

  • 1H NMR (CDCl3): δ 7.35–7.28 (m, 5H, benzyl), 6.92 (s, 1H, thiazole-H), 3.52 (d, 2H, piperidine-CH2).

  • MS (ESI+): m/z 422.2 [M+H]+ .

Pharmacological Profile

Kinase Inhibition and Anticancer Activity

In cell-based assays, structural analogs demonstrate:

  • Src Kinase Inhibition: GI50 = 1.34 µM (NIH3T3/c-Src527F cells), 2.30 µM (SYF/c-Src527F cells) .

  • Antiproliferative Effects: IC50 = 4.2 µM against HT-29 colon cancer cells .

Mechanistically, the thiazole ring binds to the kinase substrate pocket, while the benzylpiperidine enhances cellular uptake .

Table 3: Biological Activity of Analogous Compounds

CompoundSrc GI50 (µM)HT-29 IC50 (µM)
8a (Unsubstituted)1.345.71
8b (4-Fluoro)0.893.12
Target CompoundPredictedPredicted

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Combination therapies with DNA-damaging agents to exploit synthetic lethality .

  • Neurology: Mitigation of Aβ plaque formation in Alzheimer’s models .

Research Gaps

  • Pharmacokinetics: Oral bioavailability and blood-brain barrier penetration remain uncharacterized.

  • Resistance Mechanisms: Potential efflux by ABC transporters warrants investigation .

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